(2R)-2-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid
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Overview
Description
(2R)-2-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid is a compound that belongs to the class of amino acids It features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid typically involves the formation of the pyrazole ring followed by the introduction of the amino acid side chain. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 1-methyl-1H-pyrazole-3-carboxylic acid with an appropriate amine can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups into the pyrazole ring .
Scientific Research Applications
(2R)-2-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in studies related to enzyme interactions and protein synthesis.
Industry: The compound can be used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of (2R)-2-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and signal transduction, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole ring structure and have applications in medicinal chemistry.
3(5)-Aminopyrazoles: These are precursors in the synthesis of condensed heterocyclic systems and have similar reactivity.
Uniqueness
(2R)-2-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid is unique due to its specific amino acid side chain, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in drug development and organic synthesis .
Properties
Molecular Formula |
C7H11N3O2 |
---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
(2R)-2-amino-3-(1-methylpyrazol-3-yl)propanoic acid |
InChI |
InChI=1S/C7H11N3O2/c1-10-3-2-5(9-10)4-6(8)7(11)12/h2-3,6H,4,8H2,1H3,(H,11,12)/t6-/m1/s1 |
InChI Key |
ANKMBGGGKCTTGK-ZCFIWIBFSA-N |
Isomeric SMILES |
CN1C=CC(=N1)C[C@H](C(=O)O)N |
Canonical SMILES |
CN1C=CC(=N1)CC(C(=O)O)N |
Origin of Product |
United States |
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